molecular formula C13H23BrO3 B14273422 Methyl 2-bromo-12-oxododecanoate CAS No. 132284-41-4

Methyl 2-bromo-12-oxododecanoate

Cat. No.: B14273422
CAS No.: 132284-41-4
M. Wt: 307.22 g/mol
InChI Key: IBOJJFKRWIYWSE-UHFFFAOYSA-N
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Description

Methyl 2-bromo-12-oxododecanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom at the second carbon and a keto group at the twelfth carbon of a dodecanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-bromo-12-oxododecanoate can be synthesized through a multi-step process involving the bromination of dodecanoic acid followed by esterification. The typical synthetic route involves:

    Bromination: Dodecanoic acid is treated with bromine in the presence of a catalyst such as phosphorus tribromide (PBr3) to introduce the bromine atom at the second carbon position.

    Esterification: The resulting 2-bromo-12-oxododecanoic acid is then esterified with methanol in the presence of an acid catalyst like sulfuric acid (H2SO4) to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for bromination and esterification helps in maintaining consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-12-oxododecanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding alcohols or amines.

    Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution: Nucleophiles like NaOH or NH3 in aqueous or alcoholic solutions.

    Reduction: NaBH4 or LiAlH4 in anhydrous solvents such as ether or tetrahydrofuran (THF).

    Oxidation: KMnO4 or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products:

    Substitution: Alcohols or amines.

    Reduction: Hydroxy derivatives.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

Methyl 2-bromo-12-oxododecanoate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving brominated and keto-containing substrates.

    Material Science: It is utilized in the development of novel materials with specific properties, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of methyl 2-bromo-12-oxododecanoate involves its interaction with nucleophiles and electrophiles due to the presence of reactive bromine and keto groups. The bromine atom can participate in nucleophilic substitution reactions, while the keto group can undergo reduction or oxidation. These reactions are facilitated by the compound’s ability to stabilize transition states and intermediates through resonance and inductive effects.

Comparison with Similar Compounds

Methyl 2-bromo-12-oxododecanoate can be compared with other similar compounds such as:

    Methyl 2-bromo-12-hydroxydodecanoate: Similar structure but with a hydroxyl group instead of a keto group.

    Methyl 2-chloro-12-oxododecanoate: Similar structure but with a chlorine atom instead of a bromine atom.

    Methyl 2-bromo-12-oxotetradecanoate: Similar structure but with a longer carbon chain.

Uniqueness: The presence of both bromine and keto groups in this compound makes it a versatile compound with unique reactivity patterns. This dual functionality allows it to participate in a wide range of chemical reactions, making it valuable in synthetic chemistry and industrial applications.

Properties

CAS No.

132284-41-4

Molecular Formula

C13H23BrO3

Molecular Weight

307.22 g/mol

IUPAC Name

methyl 2-bromo-12-oxododecanoate

InChI

InChI=1S/C13H23BrO3/c1-17-13(16)12(14)10-8-6-4-2-3-5-7-9-11-15/h11-12H,2-10H2,1H3

InChI Key

IBOJJFKRWIYWSE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCCCCCCCCC=O)Br

Origin of Product

United States

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